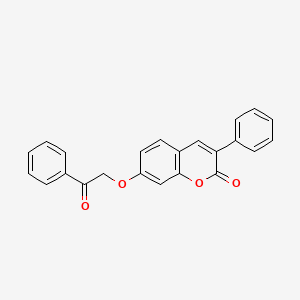

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C23H16O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

7-phenacyloxy-3-phenylchromen-2-one |

InChI |

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-19-12-11-18-13-20(16-7-3-1-4-8-16)23(25)27-22(18)14-19/h1-14H,15H2 |

InChI Key |

PQKFFGSOFXWYAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis

A direct approach combines Pechmann condensation and substitution in a single step. However, yields are often lower due to competing side reactions (e.g., alkylation at position 4).

Microwave-Assisted Synthesis

For intermediates like 3-methyl-7-(2-phenylethoxy)-2H-chromen-2-one, microwave irradiation (150 W, 100°C) reduces reaction time to 2.5 hours, though yields remain modest (30–43%).

Reaction Optimization and Challenges

Key Challenges :

- Steric Hindrance : Bulky 3-phenyl groups may slow substitution at position 7.

- Regioselectivity : Ensuring substitution occurs exclusively at the 7-OH.

Structural and Functional Characterization

Chemical Reactions Analysis

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Scientific Research Applications

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

2-oxo-2-phenylethoxy derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Chromone derivatives: These compounds have a chromone core and exhibit diverse biological activities, making them useful in various research fields.

Biological Activity

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has drawn significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The structure of this compound features a chromen-2-one core with specific substitutions that influence its biological activity. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C23H18O4 |

| Molecular Weight | 370.39 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects such as:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value of 10.4 µM, indicating significant cytotoxicity against these cells .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by scavenging free radicals and inhibiting lipid peroxidation, which is essential for reducing oxidative stress in cells .

Anticancer Studies

Several studies have focused on the anticancer properties of this compound:

- Breast Cancer Cell Lines : Research demonstrated that this compound has varying effects on different breast cancer cell lines. Substituents on the phenyl moiety significantly influenced its cytotoxicity and selectivity .

- Mechanistic Insights : The anticancer mechanism involves inducing apoptosis in cancer cells, potentially through mitochondrial pathways .

Anti-inflammatory and Antioxidant Activities

The compound has also been evaluated for its antioxidant and anti-inflammatory activities:

- Antioxidant Activity : It has been shown to effectively scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

- Anti-inflammatory Mechanisms : The compound's ability to inhibit pro-inflammatory cytokines suggests a valuable role in managing inflammatory diseases .

Study 1: Cytotoxicity Against MDA-MB-231 Cells

A study assessed the cytotoxic effects of various coumarin derivatives, including this compound, on MDA-MB-231 breast cancer cells. Results indicated that this compound exhibited potent cytotoxicity with an IC50 value of 10.4 µM .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of this compound was tested against standard antioxidants. It demonstrated significant free radical scavenging activity, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound | Biological Activity |

|---|---|

| 7-(2-hydroxyphenyl)-3-phenyloxychromen | Moderate anticancer activity |

| 7-(4-methylbenzoate) coumarin derivatives | Varied anticancer effects |

| 7-(oxopropoxy)-3-phenyloxychromen | Lower antioxidant capacity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.